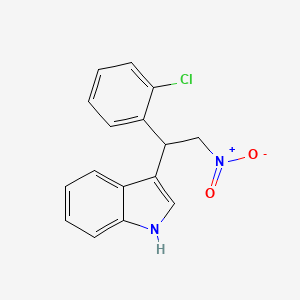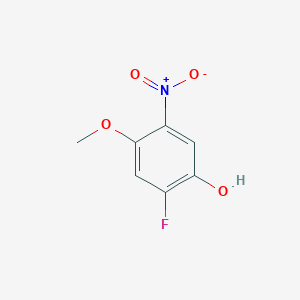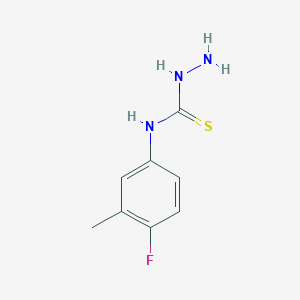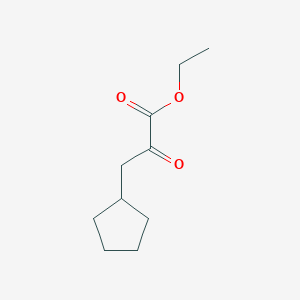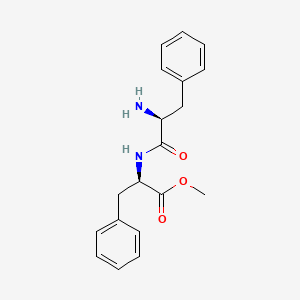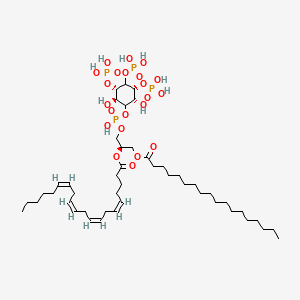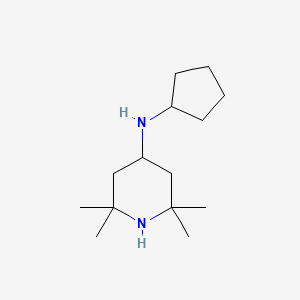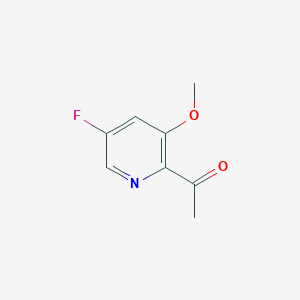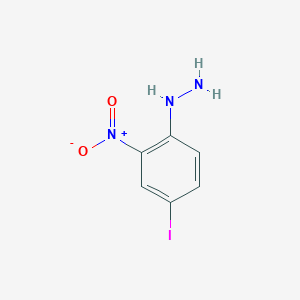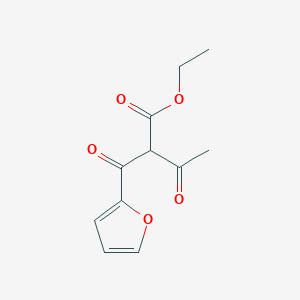
5-(4N-BOCpiperazin-1-yl)-2-cyanobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4N-BOCpiperazin-1-yl)-2-cyanobenzoic acid is a compound that features a piperazine ring substituted with a benzoic acid moiety and a cyano group. The presence of the piperazine ring, which is a common structural motif in many biologically active compounds, makes this compound of significant interest in medicinal chemistry and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, which leads to the formation of protected piperazines . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dioxane.
Industrial Production Methods
Industrial production of piperazine derivatives, including 5-(4N-BOCpiperazin-1-yl)-2-cyanobenzoic acid, often involves catalytic processes. For example, the catalytic cyclodeamination of ethylenediamine (EDA) using superacid catalysts like ( \text{SO}_4^{2-} )/ZrO2 or zeolite-based catalytic systems can achieve high yields . These methods are scalable and suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
5-(4N-BOCpiperazin-1-yl)-2-cyanobenzoic acid can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form carboxylic acids.
Reduction: The cyano group can be reduced to primary amines.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of 5-(4N-BOCpiperazin-1-yl)-2-carboxybenzoic acid.
Reduction: Formation of 5-(4N-BOCpiperazin-1-yl)-2-aminobenzoic acid.
Substitution: Formation of various substituted piperazine derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
5-(4N-BOCpiperazin-1-yl)-2-cyanobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 5-(4N-BOCpiperazin-1-yl)-2-cyanobenzoic acid involves its interaction with specific molecular targets. The piperazine ring can act as a ligand for various receptors, while the cyano and benzoic acid groups can participate in hydrogen bonding and other interactions with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Palbociclib: A cyclin-dependent kinase (CDK) inhibitor used in cancer therapy.
Ribociclib: Another CDK inhibitor with similar applications.
Trilaciclib: A CDK inhibitor used to protect bone marrow during chemotherapy.
Uniqueness
5-(4N-BOCpiperazin-1-yl)-2-cyanobenzoic acid is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of both the cyano and benzoic acid groups, along with the protected piperazine ring, allows for versatile chemical modifications and potential therapeutic applications.
Propiedades
Fórmula molecular |
C17H21N3O4 |
|---|---|
Peso molecular |
331.4 g/mol |
Nombre IUPAC |
2-cyano-5-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]benzoic acid |
InChI |
InChI=1S/C17H21N3O4/c1-17(2,3)24-16(23)20-8-6-19(7-9-20)13-5-4-12(11-18)14(10-13)15(21)22/h4-5,10H,6-9H2,1-3H3,(H,21,22) |
Clave InChI |
XCQFZTSHCDFCKN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=C(C=C2)C#N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Methyl-2,6-diazaspiro[3.4]octan-7-one](/img/structure/B12852276.png)
